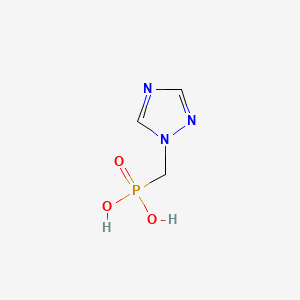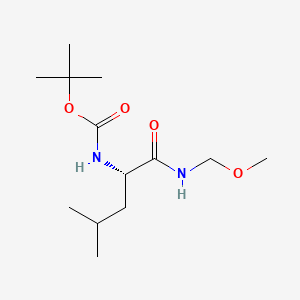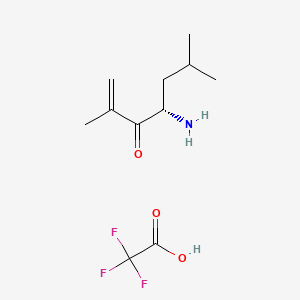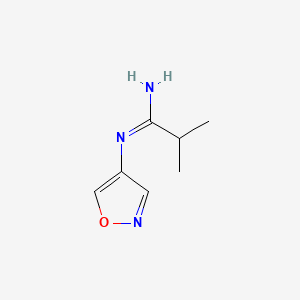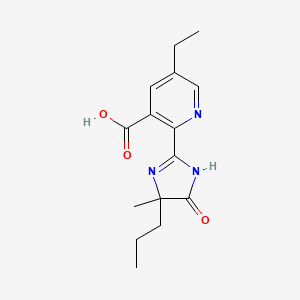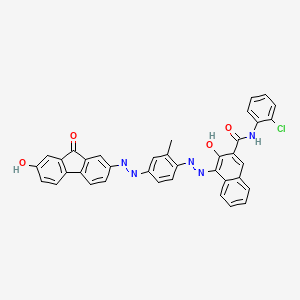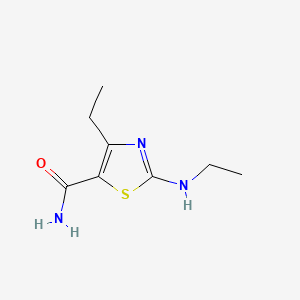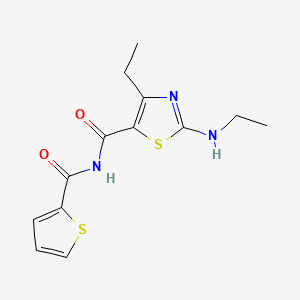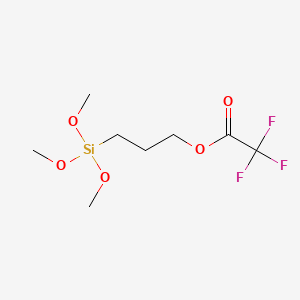
3-Trifluoroacetoxypropyltrimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Trifluoroacetoxypropyltrimethoxysilane” is a chemical compound with the molecular formula C8H15F3O5Si . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 5 oxygen atoms, and 1 silicon atom . The exact structure can be determined using techniques such as NMR spectroscopy .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 276.28 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined using standard laboratory techniques .
Wissenschaftliche Forschungsanwendungen
Polymer Materials : The epoxy monomer 3-glycidoxypropyltrimethoxysilane has been utilized to create epoxy–silica materials, which are characterized by high cross-linking and potential application in restoration materials. These materials exhibit significant thermal stability and are suitable for restoration purposes due to their unique structural properties (Cardiano et al., 2002).
Sol-Gel Chemistry : Studies on the sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in basic aqueous solutions have revealed the formation of open hybrid silica cages. These structures can have applications in material science, particularly in designing new types of hybrid materials (Innocenzi et al., 2009).
Composite Materials : The use of 3-glycidoxypropyltrimethoxysilane-modified nanoclay in unidirectional basalt fiber/epoxy composites has shown to significantly enhance their mechanical properties. This application is crucial in the development of advanced composite materials (Khosravi & Eslami‐Farsani, 2016).
Textile Industry : The use of 3-glycidoxypropyltriethoxysilane-based organic-inorganic coatings on textile fabrics has shown to improve their mechanical properties and resistance without cytotoxic effects. This application is significant in the textile industry for developing functional and durable fabrics (Plutino et al., 2017).
Biomedical Applications : The creation of thin films of 3-aminopropyltrimethoxysilane has implications in the biomedical field, particularly in enhancing adhesion between silica substrates and organic or metallic materials. This technology is crucial for advanced biomedical devices and lab-on-a-chip applications (Howarter & Youngblood, 2006).
Surface Chemistry : The development of hybrid films from 3-glycidoxypropyltrimethoxysilane allows for tailoring of coating surfaces, opening up new applications in biomaterials as functional interfaces for cells and enzymes (Carboni et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-trimethoxysilylpropyl 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPNDCFRSIOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694815 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120404-60-6 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)
